2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3311~3,7~]dec-1-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that features a triazole ring, an adamantyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling with Hydrazinecarbothioamide: The final step involves coupling the triazole-adamantyl intermediate with hydrazinecarbothioamide under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar antimicrobial properties.
Adamantane Derivatives: Compounds with the adamantyl group, known for their antiviral activity.
Hydrazinecarbothioamide Derivatives: Compounds with the hydrazinecarbothioamide moiety, studied for their anticancer potential.
Properties
IUPAC Name |
1-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN6O2S/c20-16-22-11-26(25-16)19-7-12-4-13(8-19)6-18(5-12,10-19)15(27)23-24-17(29)21-9-14-2-1-3-28-14/h11-14H,1-10H2,(H,23,27)(H2,21,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNPOWMAMNEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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